
5-Amino-2-fluoro-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-fluoro-3-hydroxybenzamide: is an organic compound that belongs to the class of fluorinated aromatic amides. The presence of fluorine in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-3-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoro-3-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Amidation: The resulting 5-amino-2-fluoro-3-hydroxybenzoic acid is then converted to the benzamide through an amidation reaction with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 5-amino-2-fluoro-3-hydroxybenzamide can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino alcohols and other reduced derivatives.
Substitution: Various substituted benzamides and related compounds.
Aplicaciones Científicas De Investigación
5-Amino-2-fluoro-3-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is employed in the development of fluorinated materials with enhanced properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-amino-2-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-chloro-3-hydroxybenzamide
- 5-Amino-2-methyl-3-hydroxybenzamide
- 5-Amino-2-bromo-3-hydroxybenzamide
Uniqueness
5-Amino-2-fluoro-3-hydroxybenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C7H7FN2O2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
5-amino-2-fluoro-3-hydroxybenzamide |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(7(10)12)1-3(9)2-5(6)11/h1-2,11H,9H2,(H2,10,12) |
Clave InChI |
RUXWSNWRZUKISO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)N)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


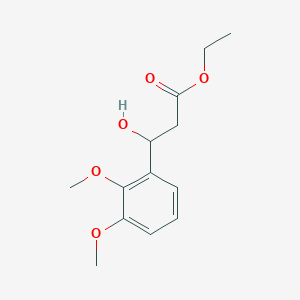
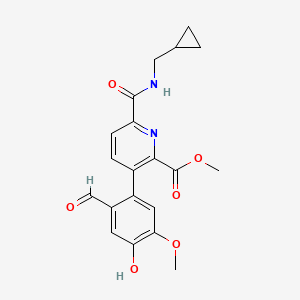
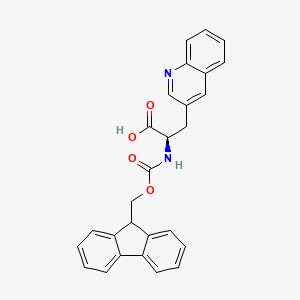

![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
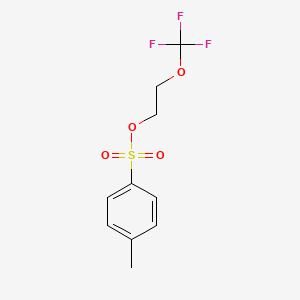
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
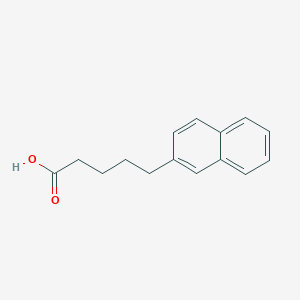
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)



